4'-Fluoro-6-hydroxy-[1,1'-biphenyl]-3-carbonitrile
Description
4'-Fluoro-6-hydroxy-[1,1'-biphenyl]-3-carbonitrile is a biphenyl derivative characterized by a fluorine atom at the 4'-position, a hydroxyl group at the 6-position, and a cyano group at the 3-position (Fig. 1). Its molecular formula is C₁₃H₈FNO, with a molecular weight of 213.2071 g/mol . The fluorine and hydroxyl substituents contribute to its electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. The compound’s structure allows for hydrogen bonding (via the hydroxyl group) and polar interactions (via the cyano group), which influence solubility and reactivity.
Properties
IUPAC Name |
3-(4-fluorophenyl)-4-hydroxybenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO/c14-11-4-2-10(3-5-11)12-7-9(8-15)1-6-13(12)16/h1-7,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWPKTHUTAEQQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)C#N)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501234229 | |
| Record name | 4′-Fluoro-6-hydroxy[1,1′-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501234229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214379-86-8 | |
| Record name | 4′-Fluoro-6-hydroxy[1,1′-biphenyl]-3-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1214379-86-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4′-Fluoro-6-hydroxy[1,1′-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501234229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4'-Fluoro-6-hydroxy-[1,1'-biphenyl]-3-carbonitrile is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological properties of this compound, drawing on various studies and research findings.
Synthesis and Characterization
The synthesis of this compound typically involves reactions with fluorinated benzene derivatives and carbonitrile precursors. The compound can be synthesized via a multi-step process that includes arylation reactions followed by hydroxylation.
Table 1: Synthesis Overview
| Step | Reaction Type | Conditions | Yield |
|---|---|---|---|
| 1 | Arylation | 150 °C | 86% |
| 2 | Hydroxylation | Reflux | 78% |
The characterization of the compound is performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy. For instance, NMR data reveal distinct chemical shifts corresponding to the aromatic protons and functional groups.
Biological Activity
The biological activity of this compound has been explored in various studies, particularly focusing on its antibacterial and anticancer properties.
Antibacterial Activity
Research indicates that this compound exhibits notable antibacterial effects against various strains of bacteria. In one study, the compound was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones in agar diffusion assays.
Table 2: Antibacterial Activity Results
| Bacteria | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
Anticancer Properties
In vitro studies have demonstrated that this compound possesses cytotoxic effects on several cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.
Case Study: Cytotoxicity Assay
A study conducted on human breast cancer cells (MCF-7) revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment.
Table 3: Cytotoxicity Data
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 65 |
| 50 | 40 |
The proposed mechanism for the biological activity of this compound involves interaction with cellular targets that regulate cell proliferation and survival. Studies suggest that it may inhibit key signaling pathways associated with tumor growth.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : 4'-Fluoro-6-hydroxy-[1,1'-biphenyl]-3-carbonitrile serves as a crucial intermediate in the synthesis of more complex fluorinated compounds. Its unique properties allow for the development of novel materials and chemicals .
Biology
- Bioactive Molecule Investigations : Research indicates that this compound may possess antimicrobial and anticancer properties. Its fluorine substitution enhances biological activity, making it a candidate for further pharmacological studies .
Medicine
- Drug Development : The compound is being explored for its potential in drug design, particularly as an enzyme inhibitor or receptor modulator. Its structural characteristics may contribute to improved binding affinities and therapeutic effects .
Industry
- Advanced Materials Production : In the industrial sector, this compound is utilized in producing organic light-emitting diodes (OLEDs) and liquid crystals. The stability imparted by the fluorine atom makes it suitable for high-performance applications in electronics .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a systematic comparison of 4'-Fluoro-6-hydroxy-[1,1'-biphenyl]-3-carbonitrile with structurally related biphenyl-carbonitrile derivatives, focusing on substituent effects, physicochemical properties, and applications.
Substituent Variations and Structural Analogues
Physicochemical Properties
- Melting Points : Hydroxyl-containing derivatives (e.g., this compound) often exhibit higher melting points due to intermolecular hydrogen bonding. For example, triazine-substituted analogues (e.g., compound 5h ) melt at 204–206°C , while morpholine-substituted derivatives (e.g., 6g ) show even higher melting points (279–281°C) due to enhanced crystallinity .
- Solubility: The hydroxyl group in this compound improves solubility in polar solvents (e.g., DMSO, ethanol) compared to non-polar analogues like 6-Amino-4'-fluoro-[1,1'-biphenyl]-3-carbonitrile .
- Spectral Data: IR Spectroscopy: The hydroxyl group in this compound shows a broad O–H stretch at ~3191 cm⁻¹, similar to triazine derivatives . Cyano groups exhibit sharp peaks near 2220–2226 cm⁻¹ across analogues . ¹H NMR: Aromatic protons in biphenyl-carbonitriles typically resonate between δ 7.2–8.2 ppm. Hydroxyl protons appear as singlets or broad peaks near δ 5–10 ppm, as seen in compound 5h (δ 5.04 ppm for OH) .
Key Findings and Trends
Substituent Effects :
- Electron-withdrawing groups (F, CN) enhance stability and electronic properties.
- Hydroxyl groups improve solubility and biological activity but may reduce thermal stability.
- Bulky substituents (Br, triazine) increase steric hindrance, affecting reaction kinetics .
Biological vs. Material Applications: Hydroxyl/amino derivatives are prioritized in drug design. Triazine/cyano derivatives excel in optoelectronic materials due to π-conjugation .
Synthetic Challenges :
- Fluorine incorporation requires precise conditions (e.g., Balz-Schiemann reaction).
- Hydroxyl groups may necessitate protection/deprotection strategies during synthesis .
Q & A
Q. What are the optimal synthetic routes for 4'-Fluoro-6-hydroxy-[1,1'-biphenyl]-3-carbonitrile?
Methodological Answer: The compound can be synthesized via fusion reactions or condensation methods. For example, fusion of precursor compounds (e.g., biphenyl derivatives) with ammonium thiocyanate at 150°C for 1 hour in an oil bath yields intermediates, followed by acidification to isolate the product . Alternatively, condensation reactions using piperidine as a catalyst in ethanol under reflux (60–90 minutes) have been effective for analogous biphenyl-carbonitrile derivatives . Key steps include solvent selection (e.g., ethanol for solubility control), temperature optimization, and post-reaction purification via recrystallization.
Q. How can the structural and crystallographic properties of this compound be characterized?
Methodological Answer: Single-crystal X-ray diffraction (XRD) is the gold standard for structural determination. For biphenyl-carbonitrile analogs, refinement protocols involve locating hydrogen atoms via difference Fourier maps and applying riding models for non-polar H atoms (C–H = 0.93–0.98 Å) with isotropic displacement parameters . Advanced refinement software (e.g., SHELXL) is used to resolve disorder in aromatic rings or hydroxyl groups. Complementary techniques like FT-IR and NMR (¹H/¹³C) validate functional groups (e.g., cyano at ~2200 cm⁻¹ in IR) .
Advanced Research Questions
Q. How can computational methods resolve contradictions between predicted reaction pathways and experimental yields?
Methodological Answer: Integrate quantum chemical calculations (e.g., DFT for transition-state analysis) with experimental feedback loops. For example, ICReDD’s methodology employs reaction path searches to predict activation energies, followed by targeted experiments to validate conditions (e.g., solvent, catalyst). Discrepancies in yields are addressed by refining computational models with experimental data (e.g., adjusting entropy contributions or solvation effects) . This hybrid approach reduces trial-and-error cycles by >50% in analogous heterocyclic syntheses .
Q. What experimental designs are suitable for evaluating substituent effects on biological activity?
Methodological Answer: Structure-activity relationship (SAR) studies require systematic substitution at key positions (e.g., fluorine at the 4' position, hydroxyl at C6). For antimicrobial assays, use a microdilution method against Gram-positive/negative bacteria (e.g., S. aureus, E. coli), with IC₅₀ determination via optical density measurements. Control for cytotoxicity using mammalian cell lines (e.g., HEK293), and correlate electronic effects (Hammett constants) of substituents with bioactivity trends .
Q. How can stability and degradation kinetics be assessed under varying storage conditions?
Methodological Answer: Conduct accelerated stability studies under controlled humidity (e.g., 40°C/75% RH) and inert atmospheres (N₂/Ar). Monitor degradation via HPLC-UV for byproduct formation (e.g., hydrolysis of the cyano group). For light sensitivity, use UV-vis spectroscopy to track absorbance changes. Storage in amber vials at –20°C with desiccants (e.g., silica gel) is recommended, as per safety protocols for analogous carbonitriles .
Q. What reactor design principles optimize scalability for biphenyl-carbonitrile synthesis?
Methodological Answer: Membrane reactors or continuous-flow systems improve heat/mass transfer for exothermic steps (e.g., nitrile formation). For biphenyl derivatives, pilot-scale reactors with static mixers enhance contact between immiscible phases (e.g., aqueous/organic). Computational fluid dynamics (CFD) models predict optimal flow rates and residence times, minimizing side reactions . Separation technologies (e.g., centrifugal partitioning chromatography) isolate intermediates with >90% purity .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
